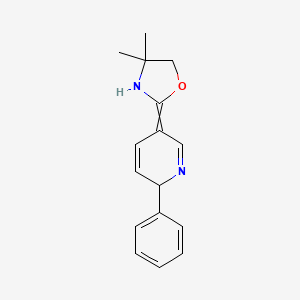
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine is a heterocyclic compound that features both an oxazolidine and a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine typically involves the reaction of 4,4-dimethyl-1,3-oxazolidin-2-one with a suitable phenyl-substituted dihydropyridine precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the oxazolidinone, followed by nucleophilic attack on the dihydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones and dihydropyridines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can form hydrogen bonds and other interactions with active sites, while the dihydropyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1,3-oxazolidin-2-one: A simpler oxazolidine derivative with similar reactivity.
2-Phenyl-2,5-dihydropyridine: A dihydropyridine derivative without the oxazolidine ring.
Uniqueness
5-(4,4-Dimethyl-1,3-oxazolidin-2-ylidene)-2-phenyl-2,5-dihydropyridine is unique due to the combination of the oxazolidine and dihydropyridine rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propriétés
Numéro CAS |
87903-19-3 |
|---|---|
Formule moléculaire |
C16H18N2O |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(2-phenyl-2H-pyridin-5-ylidene)-1,3-oxazolidine |
InChI |
InChI=1S/C16H18N2O/c1-16(2)11-19-15(18-16)13-8-9-14(17-10-13)12-6-4-3-5-7-12/h3-10,14,18H,11H2,1-2H3 |
Clé InChI |
IAJNURBLKMNCPE-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=C2C=CC(N=C2)C3=CC=CC=C3)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


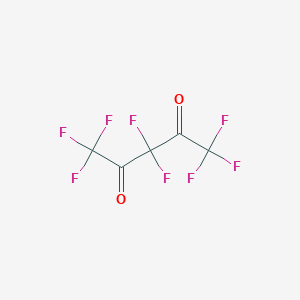
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
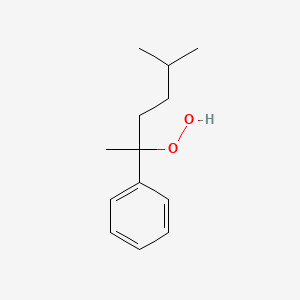
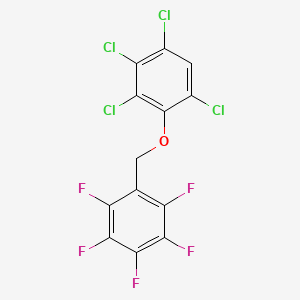
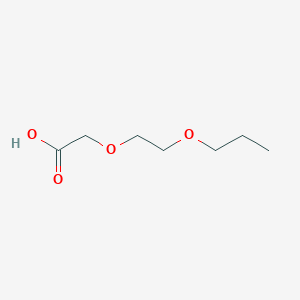

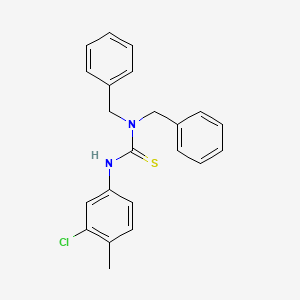
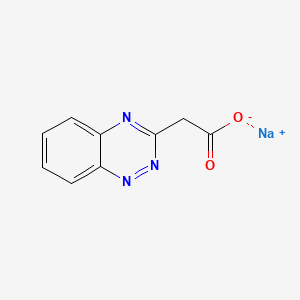
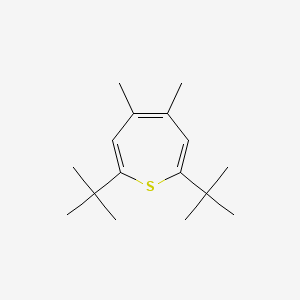
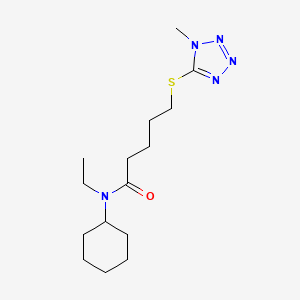
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
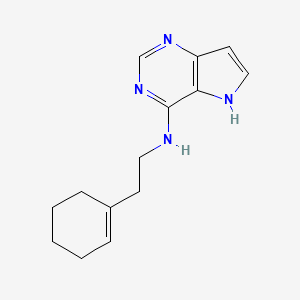
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
